Superior Barrier Effectiveness Against Gallium and Zinc Out-Diffusion in III-V Semiconductor Contacts
A direct comparative study evaluated molybdenum, tungsten, titanium, 10 wt% titanium:tungsten (TiW), and tantalum as barrier metals for preventing Ga and Zn out-diffusion in a p-GaP/Au:Zn contact system. The 10 wt% TiW alloy exhibited superior barrier performance, outperforming pure titanium (Ti) and molybdenum (Mo), and demonstrating effectiveness comparable to or greater than tantalum (Ta) [1].
| Evidence Dimension | Qualitative barrier effectiveness ranking (higher ranking indicates better performance) |
|---|---|
| Target Compound Data | 10 wt% Ti:W ranked as most effective |
| Comparator Or Baseline | Ta, W, Mo, Ti (in order of decreasing effectiveness) |
| Quantified Difference | Effectiveness ranking: 10 wt% Ti:W ≳ Ta ≫ W ≳ Mo ≫ Ti |
| Conditions | SIMS analysis of Ga and Zn out-diffusion from alloyed p-GaP/Au:Zn contacts |
Why This Matters
This data directly validates the selection of TiW over pure Ti, Mo, or W for applications requiring robust suppression of dopant out-diffusion in compound semiconductor devices, directly impacting device reliability and performance.
- [1] Yamashita, M.; Oana, Y. Barrier metal against Ga and Zn out-diffusion in p-GaP/Au:Zn contact system. Journal of Applied Physics, 1981, 52(12), 7304-7308. View Source
